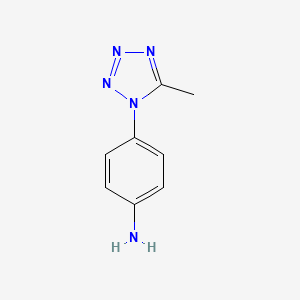

4-(5-methyl-1H-tetrazol-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5-methyltetrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-6-10-11-12-13(6)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSABTXLPRLZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385173 | |

| Record name | 4-(5-methyl-1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64170-55-4 | |

| Record name | 4-(5-methyl-1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(5-methyl-1H-tetrazol-1-yl)aniline chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-(5-methyl-1H-tetrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of this compound, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document details its physicochemical characteristics, spectroscopic data, synthesis protocols, and safety information, presenting quantitative data in structured tables and experimental procedures with clarity.

Core Chemical Properties

This compound is an organic compound featuring a methyl-substituted tetrazole ring linked to an aniline group at the para position.[1] The tetrazole moiety, a five-membered ring with four nitrogen atoms, is a well-known bioisostere for carboxylic acids, often enhancing the metabolic stability and bioavailability of drug candidates.[1][2]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₅ | [1][3][4] |

| Molecular Weight | 175.19 g/mol | [1][3][4] |

| Appearance | Solid | [3] |

| CAS Number | 64170-55-4 | [4][5] |

| MDL Number | MFCD00490014 | [3] |

Structural Identifiers

| Identifier | Value | Reference |

| SMILES | Cc1nnnn1-c2ccc(N)cc2 | [3][6] |

| InChI | 1S/C8H9N5/c1-6-10-11-12-13(6)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3 | [3][6] |

| InChI Key | NWSABTXLPRLZII-UHFFFAOYSA-N | [3][6] |

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

| Ion | m/z | Intensity |

| Molecular Ion [M]⁺ | 175.1 | 45-55% |

| Protonated Molecular Ion [M+H]⁺ | 176.1 | 100% (Base Peak) |

| [M+Na]⁺ | 198.07502 | Predicted |

| [M+K]⁺ | 214.04896 | Predicted |

Data sourced from Smolecule and PubChem.[1][7]

Infrared (IR) Spectroscopy

The IR spectrum reveals characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3473 and 3354 | N-H (Amine) | Asymmetric and symmetric stretching vibrations |

Data sourced from Smolecule.[1]

Experimental Protocols

Synthesis Methodologies

Several synthetic routes for this compound have been reported. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile and an azide.[1][2]

Protocol: Synthesis from 4-Aminobenzonitrile

This protocol is based on the widely used method for synthesizing 5-substituted-1H-tetrazoles.[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzonitrile in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Azide: Add sodium azide (NaN₃) to the solution. An ammonium salt (e.g., ammonium chloride) or a Lewis acid (e.g., zinc chloride) can be used as a catalyst to facilitate the reaction.

-

Cyclization: Heat the reaction mixture under reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The cycloaddition of the azide to the nitrile group forms the tetrazole ring.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with an appropriate acid (e.g., hydrochloric acid) to protonate the tetrazole ring. This may cause the product to precipitate.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Applications

Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1] The tetrazole ring in this compound makes it a compound of interest for developing novel therapeutic agents.[1]

Potential as an Antimicrobial Agent

Research into tetrazole-containing compounds has demonstrated their potential as antimicrobial agents.[1][8][9][10] While specific studies on this compound are emerging, its structural similarity to other bioactive tetrazoles suggests it may exhibit inhibitory activity against various bacterial and fungal strains.

Role in Drug Design

The tetrazole moiety is often used as a bioisosteric replacement for a carboxylic acid group in drug design. This substitution can improve a compound's pharmacokinetic profile by increasing its metabolic stability and cell membrane permeability.[2] The aniline group provides a versatile handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[11]

Caption: Logical workflow for the biological evaluation of a novel tetrazole compound.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

Hazard Identification

-

Pictogram: GHS07 (Exclamation mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statements: H302 (Harmful if swallowed)[3]

-

Hazard Classifications: Acute Toxicity 4, Oral[3]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]

-

Ventilation: Use only outdoors or in a well-ventilated area.[12][13]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[12][13]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] It is classified under Storage Class Code 11 (Combustible Solids).[3]

First Aid Measures

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[13]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12][14]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12][14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12][14]

This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety data sheet. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. Buy this compound | 64170-55-4 [smolecule.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 64170-55-4 [amp.chemicalbook.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. PubChemLite - this compound (C8H9N5) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. isfcppharmaspire.com [isfcppharmaspire.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. geneseo.edu [geneseo.edu]

- 14. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Molecular Structure of 4-(5-methyl-1H-tetrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-methyl-1H-tetrazol-1-yl)aniline is a heterocyclic aromatic compound featuring a para-substituted aniline ring linked to a 5-methyltetrazole moiety. Tetrazole-containing compounds are of significant interest in medicinal chemistry and materials science. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, which can enhance a molecule's metabolic stability and pharmacokinetic profile. This guide provides a comprehensive overview of the molecular structure of this compound, detailing its chemical properties, spectroscopic signature, and crystallographic data. Detailed experimental protocols for its synthesis and a summary of its potential applications are also included.

Molecular Structure and Properties

The molecule consists of an aniline group where the phenyl ring is substituted at the para-position (C4) by the N1 atom of a 5-methyl-1H-tetrazole ring. This arrangement results in a conjugated system that influences its electronic and spectroscopic properties.

Chemical Identity and Physical Properties

Key identifiers and physicochemical properties for this compound are summarized in the table below.

| Parameter | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 64170-55-4 | [1] |

| Molecular Formula | C₈H₉N₅ | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| Canonical SMILES | CC1=NN=NN1C2=CC=C(C=C2)N | [1] |

| InChI Key | NWSABTXLPRLZII-UHFFFAOYSA-N | [1] |

| Form | Solid | [2] |

Spectroscopic Analysis

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), shows distinct signals for the aromatic, amine, and methyl protons.[3]

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 7.34 - 7.37 | Doublet | 8.6 | 2H, Aromatic protons (meta to -NH₂) |

| 6.56 - 6.60 | Doublet | 8.6 | 2H, Aromatic protons (ortho to -NH₂) |

| 6.10 - 6.12 | Broad Singlet | - | 2H, Amine protons (-NH₂) |

| 2.51 | Singlet | - | 3H, Methyl protons (-CH₃) |

| Predicted Chemical Shift (δ ppm) | Assignment |

| 152.0 | C, Tetrazole ring carbon (C5) |

| 149.3 | C, Aromatic C-NH₂ (C4') |

| 132.1 | C, Aromatic C-N (C1') |

| 122.2 | CH, Aromatic (meta to -NH₂) |

| 114.1 | CH, Aromatic (ortho to -NH₂) |

| 9.1 | CH₃, Methyl carbon |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the molecule's functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3473, 3354 | Medium-Strong | N-H asymmetric and symmetric stretching (primary amine) |

| ~1600 | Medium | C=C aromatic ring stretching |

| ~1500 | Medium | N-H bending (scissoring) |

| 1000-1100 | Medium | Tetrazole ring vibrations |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information on fragmentation patterns.

| m/z | Ion | Relative Intensity |

| 176.1 | [M+H]⁺ | 100% (Base Peak) |

| 175.1 | [M]⁺ | 45-55% |

UV-Visible Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the conjugated system.

| λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition |

| 245-250 | 8,500 - 12,000 | π → π* of the aniline chromophore |

Crystallographic Data

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.234(2) Åb = 12.145(3) Åc = 10.877(3) Åβ = 106.42(2)° |

| Unit Cell Volume | 915.2(4) ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.272 g/cm³ |

Experimental Protocols

Synthesis of this compound

This protocol describes a multi-step synthesis starting from 4-nitroaniline.

Methodology:

-

Step 1: Synthesis of N-(4-nitrophenyl)acetamide. To a solution of 4-nitroaniline (1.0 mmol) in 10 mL of dichloromethane, add acetic anhydride (1.2 mmol) dropwise with constant stirring. The reaction is stirred for 30-60 minutes at room temperature. After completion (monitored by TLC), the solvent is removed under reduced pressure. The crude product is neutralized with dilute HCl, filtered, and purified by recrystallization from aqueous ethanol to yield pure N-(4-nitrophenyl)acetamide.

-

Step 2: Synthesis of 1-(4-Nitrophenyl)-5-methyl-1H-tetrazole. To a solution of N-(4-nitrophenyl)acetamide (0.5 mol) in dry acetonitrile (5 mL) at 0-5°C, add titanium tetrachloride (TiCl₄, 1.0 mol) dropwise over 30 minutes. Subsequently, add sodium azide (NaN₃, 2.0 mol) in portions. The mixture is then refluxed for 2-3 hours. After completion, the reaction is quenched with water, and the product is extracted, dried, and recrystallized from aqueous ethanol.

-

Step 3: Synthesis of this compound. Dissolve 1-(4-nitrophenyl)-5-methyl-1H-tetrazole (1.0 mmol) and Ni(OAc)₂·4H₂O (0.1 mmol) in a mixture of acetonitrile and water. Add sodium borohydride (NaBH₄, 3.0 mmol) portion-wise while stirring. The reaction is monitored by TLC. Upon completion, the mixture is worked up by extraction with an organic solvent, dried, and the final product is purified by recrystallization from aqueous ethanol.

Structural Characterization Workflow

The definitive identification and structural elucidation of the compound rely on a combination of analytical techniques.

References

- 1. Buy this compound | 64170-55-4 [smolecule.com]

- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy N-(4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)phenyl)acetamide (EVT-2672116) | 1396815-07-8 [evitachem.com]

Synthesis of 4-(5-methyl-1H-tetrazol-1-yl)aniline from Nitroanilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(5-methyl-1H-tetrazol-1-yl)aniline, a valuable building block in medicinal chemistry and material science, starting from commercially available nitroanilines. The synthesis involves a multi-step process encompassing acylation, tetrazole ring formation, and nitro group reduction. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound from 4-nitroaniline proceeds through a three-step reaction sequence. The initial step involves the protection of the amino group of the nitroaniline via acylation. This is followed by the formation of the 1,5-disubstituted tetrazole ring through a cyclization reaction. The final step is the reduction of the nitro group to yield the desired aniline derivative.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitroacetanilide (Acylation)

This step involves the protection of the amino group of 4-nitroaniline by acetylation with acetic anhydride.

Procedure:

-

In a suitable reaction vessel, suspend 4.6 g of 4-nitroaniline in 40 ml of water.

-

While stirring vigorously, add 6.6 ml of acetic anhydride to the suspension.

-

Continue shaking the reaction mixture for an additional 10 minutes, during which the crystalline product may begin to precipitate.

-

Allow the mixture to stand for 30 minutes to ensure the completion of the reaction.

-

Collect the precipitated crystals by suction filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold water to remove any remaining impurities.

-

The resulting crude 4-nitroacetanilide can be used in the subsequent step, assuming it is reasonably pure.

Step 2: Synthesis of 1-(4-Nitrophenyl)-5-methyl-1H-tetrazole (Cyclization)

This key step involves the formation of the tetrazole ring from the acetylated intermediate. The use of titanium tetrachloride as a catalyst enhances the reactivity of sodium azide.[1]

Procedure:

-

To a solution of 4-nitroacetanilide in a suitable solvent, add sodium azide.

-

Carefully add titanium tetrachloride to the reaction mixture, as it acts as a catalyst for the cyclization.

-

Heat the reaction mixture to facilitate the formation of the 1,5-disubstituted tetrazole.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the crude 1-(4-nitrophenyl)-5-methyl-1H-tetrazole.

-

Purification can be achieved by recrystallization from a suitable solvent system.

Step 3: Synthesis of this compound (Reduction)

The final step is the reduction of the nitro group to the corresponding amine using sodium borohydride, with nickel(II) chloride as a catalyst.[2]

Procedure:

-

In a round-bottomed flask, prepare a solution of 1-(4-nitrophenyl)-5-methyl-1H-tetrazole (1 mmol) in a mixture of acetonitrile (CH3CN) and water (e.g., 3.0:0.3 mL).

-

To this solution, add NiCl2·6H2O (0.047 g, 0.2 mmol) and stir the mixture for 3 minutes.

-

Gradually add sodium borohydride (NaBH4) (0.151 g, 4 mmol) as a fine powder to the reaction mixture. A black precipitate should form immediately.[2]

-

Continue stirring the mixture for approximately 5 minutes, monitoring the reaction's progress by TLC.

-

Once the reaction is complete, add distilled water (5 mL) and stir for an additional 10 minutes.

-

Extract the product with dichloromethane (CH2Cl2) (3 x 8 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography or recrystallization.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of 4-Nitroaniline

| Property | Value |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.12 g/mol |

| Appearance | Yellow or brown powder |

| Melting Point | 146-149 °C |

| Boiling Point | 332 °C |

Table 2: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₅ | [3][4] |

| Molecular Weight | 175.19 g/mol | [3][4] |

| Appearance | Solid | |

| Mass Spectrometry (m/z) | [M+H]⁺ at 176.1 (base peak) | [3] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

Logical Relationships in the Synthesis

The synthesis follows a logical progression of functional group transformations. The initial acylation serves to protect the reactive amino group and to provide the necessary precursor for the subsequent cyclization. The cyclization reaction is the core step in forming the desired tetrazole ring system. Finally, the reduction of the nitro group unmasks the aniline functionality, yielding the target molecule.

References

The Biological Landscape of 4-(5-methyl-1H-tetrazol-1-yl)aniline Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-(5-methyl-1H-tetrazol-1-yl)aniline represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The core structure, featuring a tetrazole ring linked to an aniline moiety, combines the bioisosteric properties of the tetrazole with the versatile chemical functionality of the aniline group. While extensive research on the specific biological activities of a wide range of this compound derivatives is not yet widely published, the known pharmacological profiles of tetrazole- and aniline-containing compounds suggest promising avenues for investigation, particularly in the realms of anticancer and antimicrobial therapies. This technical guide provides a framework for the systematic evaluation of these derivatives, including standardized data presentation formats, detailed experimental protocols for key biological assays, and visualizations of potential mechanisms of action and experimental workflows.

Introduction

The tetrazole moiety is a well-established pharmacophore in drug discovery, often serving as a bioisostere for carboxylic acids, which can enhance metabolic stability and improve pharmacokinetic properties.[1][2] Compounds incorporating a tetrazole ring have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects.[1][2] The aniline scaffold, on the other hand, is a common feature in many approved drugs and serves as a versatile building block for the synthesis of diverse molecular architectures. The combination of these two pharmacophores in the this compound core presents a compelling starting point for the development of novel therapeutic agents.

This document outlines a structured approach to characterizing the biological activity of derivatives based on this core structure, with a focus on anticancer and antimicrobial applications.

Quantitative Biological Activity Data

A systematic presentation of quantitative data is crucial for structure-activity relationship (SAR) studies and for comparing the potency of newly synthesized compounds. The following tables provide a standardized format for reporting such data.

Note: The data presented in the following tables are hypothetical and for illustrative purposes only, due to the limited availability of published data for specific this compound derivatives.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | R-Group Modification | Cell Line | Assay Type | IC50 (µM) |

| SM-TA-001 | H | MCF-7 (Breast) | MTT Assay | > 100 |

| SM-TA-002 | 4-Cl | MCF-7 (Breast) | MTT Assay | 15.2 ± 1.8 |

| SM-TA-003 | 4-OCH3 | MCF-7 (Breast) | MTT Assay | 45.7 ± 3.2 |

| SM-TA-004 | 4-NO2 | MCF-7 (Breast) | MTT Assay | 8.9 ± 0.9 |

| SM-TA-002 | 4-Cl | A549 (Lung) | MTT Assay | 22.5 ± 2.1 |

| SM-TA-004 | 4-NO2 | A549 (Lung) | MTT Assay | 12.1 ± 1.5 |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | R-Group Modification | Bacterial Strain | Fungal Strain | MIC (µg/mL) |

| SM-TA-001 | H | S. aureus | - | > 256 |

| SM-TA-005 | 3,5-di-Cl | S. aureus | - | 32 |

| SM-TA-006 | 4-F | S. aureus | - | 64 |

| SM-TA-001 | H | - | C. albicans | > 256 |

| SM-TA-005 | 3,5-di-Cl | - | C. albicans | 128 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation of scientific findings. The following sections describe standard methodologies for assessing the anticancer and antimicrobial activities of novel chemical entities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[3][4][5][6][7]

Protocol:

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Stock solutions of the test compounds are prepared in DMSO. Serial dilutions are made in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the test compounds. Control wells receive medium with the same concentration of DMSO as the test wells.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then used to inoculate a sterile broth medium. The culture is incubated until it reaches the logarithmic phase of growth. The turbidity of the culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. The inoculum is then further diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. Positive control wells (containing medium and inoculum but no compound) and negative control wells (containing medium only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This is determined by visual inspection of the wells.

Visualizations of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly aid in the understanding of complex biological processes and experimental designs.

Hypothetical Signaling Pathway: Induction of Apoptosis

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified, hypothetical pathway through which a this compound derivative might induce apoptosis.

Caption: Hypothetical extrinsic apoptosis pathway initiated by a derivative.

Experimental Workflow: Anticancer Drug Discovery

The process of discovering and evaluating a new anticancer drug involves a series of well-defined steps, from initial synthesis to in-depth biological characterization.

References

- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. broadpharm.com [broadpharm.com]

The Emergence of 4-(5-methyl-1H-tetrazol-1-yl)aniline as a Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the identification and utilization of privileged scaffolds—molecular frameworks that can be readily modified to interact with a variety of biological targets—is a cornerstone of efficient drug discovery. One such scaffold that has garnered increasing attention is 4-(5-methyl-1H-tetrazol-1-yl)aniline. This technical guide provides a comprehensive overview of this compound's role in drug discovery, detailing its synthesis, biological activities, and the mechanistic underpinnings of its derivatives. The tetrazole moiety, a bioisosteric replacement for the carboxylic acid group, imparts favorable pharmacokinetic properties and metabolic stability to parent molecules, making this scaffold a valuable starting point for the development of novel therapeutics.[1][2]

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through a multi-step process starting from readily available nitroanilines. A common and effective route involves the initial acylation of a nitroaniline, followed by a cyclization reaction with sodium azide, and subsequent reduction of the nitro group to yield the final aniline derivative.[3]

Experimental Protocol: Synthesis of this compound[3]

Step 1: Acetylation of 4-Nitroaniline

-

To a solution of 4-nitroaniline in glacial acetic acid, add acetic anhydride dropwise while stirring in an ice bath.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product, N-(4-nitrophenyl)acetamide.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum.

Step 2: Synthesis of 1-(4-Nitrophenyl)-5-methyl-1H-tetrazole

-

Dissolve N-(4-nitrophenyl)acetamide in a suitable solvent such as dimethylformamide (DMF).

-

Add sodium azide and a Lewis acid catalyst, for example, titanium tetrachloride, to the solution.

-

Heat the reaction mixture at 80-90°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from aqueous ethanol to obtain pure 1-(4-nitrophenyl)-5-methyl-1H-tetrazole.

Step 3: Reduction of the Nitro Group

-

Suspend 1-(4-nitrophenyl)-5-methyl-1H-tetrazole in a suitable solvent system, such as a mixture of acetonitrile and water.

-

Add a reducing agent, such as sodium borohydride (NaBH4), in the presence of a catalyst like nickel(II) acetate tetrahydrate.

-

Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The crude product can be further purified by recrystallization from aqueous ethanol.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

Derivatives of the this compound scaffold have shown promise in various therapeutic areas, most notably in oncology and infectious diseases. The versatility of the aniline functional group allows for a wide range of structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles.

Anticancer Activity

Several studies have explored the anticancer potential of tetrazole-containing compounds. While specific data for derivatives of this compound is emerging, related structures have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine Sulfonamides | HT-29 (Colon) | 0.27 ± 0.02 | [6] |

| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine Sulfonamides | BxPC-3 (Pancreatic) | 0.21 ± 0.02 | [6] |

| 4-Anilinoquinolinylchalcone Derivatives | MDA-MB-231 (Breast) | 0.11 | [7] |

| 1,5-Disubstituted Tetrazoles | HL-60 (Leukemia) | 1.3 - 8.1 (nM) | [8] |

Mechanism of Action: Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Derivatives of tetrazole-containing compounds have been shown to trigger apoptosis through the intrinsic pathway, which is initiated by intracellular stress signals and converges on the mitochondria.

Caption: The intrinsic apoptosis signaling pathway.[2][9][10]

Mechanism of Action: PI3K/Akt Pathway Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[1][4][5] Some anticancer compounds exert their effects by inhibiting key components of this pathway.

Caption: The PI3K/Akt signaling pathway and its inhibition.[1][4][5]

Antimicrobial Activity

The this compound scaffold has also been investigated for its potential in developing new antimicrobial agents. The tetrazole ring is known to be present in several antibacterial drugs.[11]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 1H-tetrazol-5-yl Acrylonitrile Derivatives | K. pneumonia | 25 | [12] |

| 1H-tetrazol-5-yl Acrylonitrile Derivatives | S. aureus | 50 | [12] |

| 1-ethyl-3-(5-fluoro-2-(1H-tetrazolo-5-yl)phenyl)urea | K. pneumonia | - (21 mm inhibition zone) | [11][13] |

| 1-ethyl-3-(5-fluoro-2-(1H-tetrazolo-5-yl)phenyl)urea | E. coli | - (31 mm inhibition zone) | [11][13] |

Mechanism of Action: General Antimicrobial Effects

The precise mechanisms of action for many novel antimicrobial agents are still under investigation. However, they generally fall into several broad categories, including inhibition of cell wall synthesis, disruption of protein synthesis, inhibition of nucleic acid synthesis, and disruption of metabolic pathways.

Experimental Protocols for Biological Evaluation

Cytotoxicity Assessment: MTT Assay[3][11][14][15][16]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[17][18][19][20]

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Pharmacokinetics and ADME Profile

While comprehensive in vivo pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for derivatives of this compound are not extensively published, the tetrazole moiety is generally known to improve metabolic stability and bioavailability.[2] In silico predictions and early-stage in vitro ADME assays are crucial in guiding the selection of candidates for further development.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Its synthetic tractability and the favorable physicochemical properties imparted by the tetrazole ring make it an attractive core for medicinal chemists. Further exploration of the structure-activity relationships of its derivatives, coupled with in-depth mechanistic studies, will undoubtedly unlock the full potential of this privileged scaffold in the ongoing quest for new and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Synthesis, anticancer evaluation, and electrochemical investigation of new chiral pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Spectroscopic Profile of 4-(5-methyl-1H-tetrazol-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 4-(5-methyl-1H-tetrazol-1-yl)aniline, a molecule of interest in medicinal chemistry and materials science. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its synthesis and characterization.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented here has been aggregated from verified sources to ensure accuracy and reliability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), reveals key proton environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.34-7.37 | Doublet | 8.6 | Aromatic protons (meta to -NH₂) |

| 6.56-6.60 | Doublet | 8.6 | Aromatic protons (ortho to -NH₂) |

| 6.10-6.12 | Broad Singlet | - | Amine (-NH₂) protons |

| 2.51 | Singlet | - | Methyl (-CH₃) protons |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | C-NH₂ (aromatic) |

| 149.3 | C=N (tetrazole ring) |

| 142.2 | C-N (aromatic) |

| 132.1 | C (aromatic) |

| 122.2 | CH (aromatic) |

| 116.3 | CH (aromatic) |

| 114.1 | CH (aromatic) |

| 9.1 | -CH₃ (methyl) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3473 | Medium to Strong | Asymmetric N-H stretching (primary amine) |

| 3354 | Medium to Strong | Symmetric N-H stretching (primary amine) |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and fragmentation pattern of the molecule, confirming its identity.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 176.1 | 100 | [M+H]⁺ (protonated molecular ion) |

| 175.1 | 45-55 | [M]⁺ (molecular ion) |

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is a multi-step process starting from commercially available nitroanilines.

Step 1: Acetylation of 4-Nitroaniline

-

4-Nitroaniline is dissolved in glacial acetic acid.

-

Acetic anhydride is added dropwise to the solution while stirring.

-

The mixture is heated gently and then allowed to cool, during which 4-nitroacetanilide precipitates.

-

The solid product is filtered, washed with water, and dried.

Step 2: Synthesis of 1-(4-Nitrophenyl)-5-methyl-1H-tetrazole

-

The synthesized 4-nitroacetanilide is treated with a dehydrating agent, such as phosphorus pentachloride or thionyl chloride, to form the corresponding imidoyl chloride.

-

Sodium azide is then added cautiously in a suitable solvent (e.g., dimethylformamide) and the reaction mixture is heated. This leads to the formation of the tetrazole ring.

-

The product, 1-(4-nitrophenyl)-5-methyl-1H-tetrazole, is isolated by precipitation upon addition of water, followed by filtration and recrystallization.

Step 3: Reduction of the Nitro Group

-

1-(4-Nitrophenyl)-5-methyl-1H-tetrazole is dissolved in a suitable solvent like ethanol or methanol.

-

A reducing agent, such as sodium borohydride in the presence of a catalyst (e.g., Ni(OAc)₂·4H₂O), is added to the solution.

-

The reaction mixture is stirred until the reduction of the nitro group to an amine is complete, as monitored by thin-layer chromatography (TLC).

-

The final product, this compound, is isolated by extraction and purified by recrystallization.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: Spectra are recorded on a 400 MHz spectrometer. Key parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.

-

¹³C NMR Acquisition: Spectra are recorded on a 100 MHz spectrometer. Typical parameters include a spectral width of 0 to 200 ppm, a pulse width of 30-45°, and a relaxation delay of 2-5 seconds.

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, followed by phase and baseline correction. Peak integration in the ¹H NMR spectrum is performed to determine proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands corresponding to the various functional groups in the molecule are identified.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound (1-10 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for positive ion mode analysis.

-

Data Acquisition: The analysis is performed using an electrospray ionization (ESI) source. The mass analyzer is set to scan a mass-to-charge ratio (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M]⁺) and the protonated molecular ion peak ([M+H]⁺).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

The Role of 4-(5-methyl-1H-tetrazol-1-yl)aniline in Advanced Material Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique molecular architecture of 4-(5-methyl-1H-tetrazol-1-yl)aniline, featuring a combination of an aromatic aniline group and a nitrogen-rich tetrazole ring, presents a compelling case for its application in the development of high-performance materials. This technical guide explores the potential of this compound in material science, focusing on its synthesis, incorporation into polymeric structures, and the resulting enhanced material properties.

Introduction to this compound

This compound is a solid organic compound with the chemical formula C₈H₉N₅ and a molecular weight of 175.19 g/mol .[1] Its structure, characterized by a methyl-substituted tetrazole ring attached to an aniline moiety, makes it a versatile building block for various materials. The presence of the tetrazole ring is of particular interest due to its high nitrogen content and inherent thermal stability, properties that can be imparted to polymers.

Synthesis of this compound

The synthesis of this compound can be achieved through several reported methods. A common and effective approach involves the reaction of 4-aminobenzonitrile with sodium azide in a suitable solvent such as dimethylformamide (DMF).[1] This reaction proceeds via a [3+2] cycloaddition to form the tetrazole ring.

Applications in Polymer Science

The primary application of this compound in material science lies in its use as a monomer for the synthesis of high-performance polymers, particularly aromatic polyamides. The aniline functional group allows it to be readily incorporated into polymer chains through polycondensation reactions with aromatic diacid chlorides.

Aromatic Polyamides with Pendant Tetrazole Groups

The incorporation of this compound as a diamine monomer in the synthesis of aromatic polyamides results in polymers with pendant 5-methyl-1H-tetrazol-1-yl groups. These side groups play a crucial role in enhancing the material's properties. The bulky and rigid nature of the tetrazole ring can increase the glass transition temperature (Tg) and improve the thermal stability of the resulting polyamides.

Table 1: Hypothetical Thermal Properties of Aromatic Polyamides Containing this compound

| Polymer ID | Monomers | Tg (°C) | 10% Weight Loss Temp. (°C) | Char Yield at 800°C (%) |

| PA-T0 | m-Phenylenediamine, Isophthaloyl chloride | 280 | 450 | 55 |

| PA-T25 | This compound (25 mol%), m-Phenylenediamine (75 mol%), Isophthaloyl chloride | 295 | 480 | 62 |

| PA-T50 | This compound (50 mol%), m-Phenylenediamine (50 mol%), Isophthaloyl chloride | 310 | 510 | 68 |

Note: The data in this table is illustrative and based on general trends observed in aromatic polyamides with bulky pendant groups. Specific experimental data for polymers derived from this compound is not yet widely available in published literature.

Enhanced Thermal Stability and Flame Retardancy

A key advantage of incorporating tetrazole moieties into polymer backbones is the significant improvement in their thermal stability and flame retardant properties.[2][3] Upon heating, the tetrazole ring undergoes decomposition, releasing large volumes of non-flammable nitrogen gas.[3] This gas acts as a blowing agent, promoting the formation of a stable, insulating char layer on the material's surface. This char layer acts as a physical barrier, limiting the transfer of heat and flammable volatiles, thus retarding the combustion process.

The flame retardant mechanism can be summarized as follows:

-

Thermal Decomposition: The tetrazole ring decomposes at elevated temperatures.

-

Gas Generation: The decomposition releases inert nitrogen gas.

-

Char Formation: The nitrogen gas promotes the formation of a porous, insulating char layer.

-

Barrier Effect: The char layer inhibits further burning by limiting heat and mass transfer.

Caption: Flame retardant mechanism of tetrazole-containing polymers.

Experimental Protocols

While specific protocols for the polymerization of this compound are not extensively detailed in the available literature, a general procedure for the synthesis of aromatic polyamides via low-temperature solution polycondensation can be adapted.

Synthesis of Aromatic Polyamides

Objective: To synthesize an aromatic polyamide containing pendant 5-methyl-1H-tetrazol-1-yl groups.

Materials:

-

This compound

-

Aromatic diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Calcium chloride (CaCl₂), anhydrous

-

Pyridine, anhydrous

-

Methanol

-

Deionized water

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a calculated amount of this compound and any co-monomer (e.g., m-phenylenediamine) in anhydrous NMP containing dissolved anhydrous CaCl₂.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a stoichiometric amount of the aromatic diacid chloride dissolved in a small amount of anhydrous NMP to the stirred solution.

-

After the addition is complete, continue stirring at 0°C for 1 hour, and then allow the reaction mixture to warm to room temperature and stir for an additional 24 hours under a nitrogen atmosphere.

-

Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol in a blender.

-

Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at 80°C for 24 hours.

Caption: General workflow for aromatic polyamide synthesis.

Characterization Techniques

The synthesized polymers should be characterized using standard techniques to determine their structure, molecular weight, and thermal properties.

Table 2: Characterization Methods for Aromatic Polyamides

| Property | Technique |

| Chemical Structure | Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Molecular Weight | Gel Permeation Chromatography (GPC) |

| Thermal Stability | Thermogravimetric Analysis (TGA) |

| Glass Transition Temperature | Differential Scanning Calorimetry (DSC) |

| Mechanical Properties | Tensile Testing |

| Flame Retardancy | Limiting Oxygen Index (LOI), UL-94 Vertical Burn Test, Cone Calorimetry |

Future Outlook

The exploration of this compound in material science is still in its early stages. Further research is required to fully elucidate the structure-property relationships of polymers derived from this monomer. Key areas for future investigation include:

-

Synthesis of a wider range of copolymers: Investigating the effect of varying the ratio of this compound with other aromatic or aliphatic diamines.

-

Detailed mechanical property analysis: Comprehensive testing of the tensile strength, modulus, and elongation at break of the synthesized polymers.

-

In-depth flame retardancy studies: Elucidating the precise chemical and physical processes occurring during the combustion of these materials.

-

Exploration of other polymer systems: Investigating the incorporation of this compound into other polymer backbones, such as polyimides or polyurethanes.

The unique combination of a reactive aniline group and a thermally stable, nitrogen-rich tetrazole ring makes this compound a promising candidate for the development of next-generation high-performance and flame-retardant polymers. Continued research in this area is expected to unlock new possibilities for advanced materials in various demanding applications.

References

A Comprehensive Technical Review of 4-(5-methyl-1H-tetrazol-1-yl)aniline: Synthesis, Potential Biological Activities, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(5-methyl-1H-tetrazol-1-yl)aniline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of both an aniline and a methyl-tetrazole moiety suggests a diverse range of potential biological activities and applications. The tetrazole ring, a well-established bioisostere of a carboxylic acid, can enhance the pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive review of the available research on this compound, focusing on its synthesis, reported biological activities of structurally related compounds, and potential signaling pathway interactions. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics and materials based on this scaffold.

Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 64170-55-4 | [1] |

| Molecular Formula | C₈H₉N₅ | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| Appearance | Solid (form) | N/A |

| SMILES | Cc1nnnn1-c2ccc(N)cc2 | [1] |

| InChI | 1S/C8H9N5/c1-6-10-11-12-13(6)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3 | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The following diagram outlines a potential synthetic route from 4-nitroaniline.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols for Key Steps

The following are detailed protocols for the individual reactions that constitute the proposed synthetic pathway.

Step 1: Acetylation of 4-Nitroaniline to N-(4-nitrophenyl)acetamide

-

Materials: 4-nitroaniline, Acetic anhydride, Glacial acetic acid.

-

Procedure:

-

In a round-bottom flask, dissolve 4-nitroaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the reaction mixture under reflux for 2 hours.

-

Cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated N-(4-nitrophenyl)acetamide by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure N-(4-nitrophenyl)acetamide.

-

Step 2: Formation of the Tetrazole Ring

The formation of a 5-substituted-1H-tetrazole from a nitrile is a well-established reaction. In this proposed synthesis, the amide group of N-(4-nitrophenyl)acetamide would first need to be converted to a nitrile. A more direct route may involve the reaction of an imidoyl chloride with sodium azide.

-

General Protocol for Tetrazole Formation from a Nitrile:

-

To a solution of the nitrile in a suitable solvent such as dimethylformamide (DMF), add sodium azide and a Lewis acid catalyst (e.g., zinc chloride or ammonium chloride).

-

Heat the reaction mixture at a temperature ranging from 80 to 120 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into acidified water.

-

Collect the precipitated tetrazole product by filtration, wash with water, and dry.

-

Step 3: Reduction of the Nitro Group

-

Materials: 1-(4-Nitrophenyl)-5-methyl-1H-tetrazole, Tin (Sn) granules or Palladium on carbon (Pd-C), Concentrated hydrochloric acid (HCl) or Hydrogen gas (H₂).

-

Procedure using Sn/HCl:

-

Suspend 1-(4-nitrophenyl)-5-methyl-1H-tetrazole in ethanol in a round-bottom flask.

-

Add an excess of tin granules and concentrated hydrochloric acid.

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove any unreacted tin.

-

Neutralize the filtrate with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

-

Biological and Pharmacological Data (of Structurally Related Compounds)

Direct quantitative biological data such as IC₅₀ or Kᵢ values for this compound were not found in the reviewed literature. However, numerous studies on structurally related tetrazole and aniline derivatives have demonstrated significant biological activities, particularly anticancer properties. This section summarizes the data from these related compounds to provide context and suggest potential areas of investigation for the title compound.

Anticancer Activity of Tetrazole-Aniline Analogs

The following tables present the in vitro cytotoxic activity of various aniline and tetrazole derivatives against different cancer cell lines.

Table 1: Cytotoxic Activity of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 5a | MCF-7 (Breast) | 1.88 ± 0.11 | [2] |

| 5a | B16-F10 (Melanoma) | 2.12 ± 0.15 | [2] |

Table 2: Cytotoxic Activity of Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamides

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| MM137 | BxPC-3 (Pancreatic) | 0.11 - 0.16 | [6] |

| MM137 | PC-3 (Prostate) | 0.11 - 0.16 | [6] |

| MM137 | HCT-116 (Colon) | 0.11 - 0.16 | [6] |

Enzyme Inhibition

While no specific Kᵢ values for this compound have been reported, a study on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives showed inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2).

Table 3: Enzyme Inhibitory Activity of an Aniline Derivative

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 5a | CDK2/cyclin E | 0.98 ± 0.06 | [2] |

Potential Signaling Pathway Involvement

Some tetrazole-containing compounds have been shown to exert their biological effects through the modulation of specific signaling pathways. One such pathway is the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) pathway, which is involved in various physiological processes, including vasodilation, inflammation, and neurotransmission.

The NO/cGMP Signaling Pathway

The following diagram illustrates the key components and interactions within the NO/cGMP signaling pathway.

Caption: Overview of the Nitric Oxide/cyclic Guanosine Monophosphate signaling pathway.

Pharmacokinetic Considerations

Specific pharmacokinetic data for this compound is not available. However, based on the general properties of aniline and tetrazole-containing compounds, some predictions can be made. Aniline and its derivatives are known to undergo metabolic N-hydroxylation. The presence of the tetrazole ring, being a metabolically stable bioisostere of a carboxylic acid, may influence the overall pharmacokinetic profile, potentially improving metabolic stability and oral bioavailability. In silico and experimental studies on other aniline-triazole derivatives have been used to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Future Research and Development

The available literature suggests that this compound is a promising scaffold for the development of novel therapeutic agents. Future research should focus on the following areas:

-

Development of a robust and scalable synthesis: A detailed and optimized synthetic protocol is crucial for the efficient production of this compound and its derivatives for further investigation.

-

Comprehensive biological screening: The compound should be screened against a wide range of biological targets, including various cancer cell lines, kinases, and other enzymes, to identify its primary mechanism of action.

-

Quantitative structure-activity relationship (QSAR) studies: Synthesis and evaluation of a library of derivatives will help in elucidating the key structural features required for optimal biological activity.

-

In-depth pharmacokinetic and toxicological studies: Thorough ADMET profiling is essential to assess the drug-like properties and safety of this compound for potential clinical development.

-

Exploration of material science applications: The unique electronic and structural properties of this molecule warrant investigation into its potential use in organic electronics and polymer science.

Conclusion

This compound represents a molecule with significant untapped potential. While direct biological and pharmacokinetic data for this specific compound are currently limited, the research on structurally related analogs strongly suggests its promise, particularly in the field of oncology. The synthetic routes are plausible, and the core structure combines features known to impart favorable biological and physicochemical properties. This technical review provides a solid foundation and a call to action for the scientific community to further explore the synthesis, biological activities, and potential applications of this intriguing molecule.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Tetrazole synthesis [organic-chemistry.org]

- 5. chalcogen.ro [chalcogen.ro]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the [3+2] Cycloaddition Synthesis of 5-Substituted 1H-Tetrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Substituted 1H-tetrazoles are a pivotal class of nitrogen-rich heterocyclic compounds with extensive applications in medicinal chemistry, materials science, and coordination chemistry. Their utility in drug design often stems from their ability to act as a metabolically stable bioisostere for carboxylic acids. The [3+2] cycloaddition reaction between an organic nitrile and an azide source stands out as the most efficient and widely adopted method for the synthesis of the tetrazole core.[1][2] This document provides detailed application notes and experimental protocols for key catalytic methods employed in the synthesis of these valuable compounds.

Reaction Mechanism and Catalysis

The synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and azides can proceed through different mechanistic pathways, often influenced by the presence and nature of a catalyst. The reaction fundamentally involves the formal cycloaddition of an azide (the 3-atom component) and a nitrile (the 2-atom component).

In the absence of a catalyst, the reaction typically requires high temperatures and can be slow. The introduction of catalysts, such as Lewis acids or Brønsted acids, significantly enhances the reaction rate by activating the nitrile group towards nucleophilic attack by the azide.[3] Metal catalysts, like cobalt and zinc complexes, can facilitate the reaction through the coordination of either the nitrile or the azide, lowering the activation energy of the cycloaddition step.[1][4]

Below is a generalized diagram illustrating the proposed catalytic cycle for a metal-catalyzed [3+2] cycloaddition reaction.

Caption: Proposed catalytic cycle for metal-catalyzed [3+2] cycloaddition.

Experimental Protocols

The following section details experimental protocols for three distinct and effective catalytic systems for the synthesis of 5-substituted 1H-tetrazoles.

General Experimental Workflow

The general workflow for the synthesis, work-up, and purification of 5-substituted 1H-tetrazoles is outlined below. Specific details for each protocol may vary.

Caption: General experimental workflow for tetrazole synthesis.

Protocol 1: Cobalt(II)-Catalyzed Synthesis

This protocol utilizes a cobalt(II) complex as a homogeneous catalyst, which has shown excellent activity under mild conditions.[1][4]

Materials:

-

Nitrile substrate (1.0 mmol)

-

Sodium azide (NaN₃) (1.2 mmol, 78 mg)

-

Cobalt(II) catalyst complex (e.g., [Co(L)Cl₂]) (1.0 mol%, 0.01 mmol)

-

Dimethyl sulfoxide (DMSO) (3 mL)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a 25 mL round-bottom flask, add the nitrile (1.0 mmol), sodium azide (1.2 mmol), and the cobalt(II) catalyst (1.0 mol%).

-

Add DMSO (3 mL) to the flask.

-

Heat the reaction mixture to 110 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 20 mL of 1 M HCl (aq) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Silica Sulfuric Acid-Catalyzed Synthesis

This method employs a heterogeneous catalyst, silica sulfuric acid, which offers advantages such as ease of handling, recyclability, and being environmentally benign.[5][6][7]

Materials:

-

Nitrile substrate (1.0 mmol)

-

Sodium azide (NaN₃) (1.5 mmol, 97.5 mg)

-

Silica sulfuric acid (0.05 g, ~0.1 mmol H⁺)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a round-bottom flask, combine the nitrile (1.0 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.05 g).

-

Add DMF (5 mL) and reflux the mixture. The reaction is typically complete within 5-10 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter to recover the catalyst.

-

Pour the filtrate into water (20 mL) and acidify with 1 M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography (petroleum ether/ethyl acetate) or recrystallization.[8]

Protocol 3: Amine Salt-Catalyzed Synthesis

Amine salts, such as pyridine hydrochloride, can effectively catalyze the cycloaddition under relatively mild conditions.[2][9]

Materials:

-

Aromatic nitrile substrate (10 mmol)

-

Sodium azide (NaN₃) (12 mmol, 0.78 g)

-

Pyridine hydrochloride (10 mmol, 1.15 g)

-

N,N-Dimethylformamide (DMF) (20 mL)

-

Water

-

Hydrochloric acid (3 M)

-

Ethyl acetate

Procedure:

-

In a suitable flask, dissolve the aromatic nitrile (10 mmol) and pyridine hydrochloride (10 mmol) in DMF (20 mL).

-

Add sodium azide (12 mmol) to the solution.

-

Heat the reaction mixture to 110 °C and stir for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into water (100 mL).

-

Acidify the aqueous solution with 3 M HCl to a pH of 1-2, which will precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 5-substituted 1H-tetrazoles using the described catalytic systems.

Table 1: Cobalt(II)-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles [1][10]

| Entry | Nitrile Substrate | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Benzonitrile | 12 | 110 | 99 |

| 2 | 4-Methoxybenzonitrile | 12 | 110 | 98 |

| 3 | 4-Chlorobenzonitrile | 12 | 110 | 97 |

| 4 | 4-Nitrobenzonitrile | 12 | 110 | 99 |

| 5 | Phenylacetonitrile | 12 | 110 | 85 |

| 6 | Acetonitrile | 12 | 110 | 70 |

Reaction Conditions: Nitrile (1 mmol), NaN₃ (1.2 mmol), Cobalt Catalyst (1 mol%), DMSO (3 mL).

Table 2: Silica Sulfuric Acid-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles [7][8]

| Entry | Nitrile Substrate | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Benzonitrile | 5 | Reflux | 92 |

| 2 | 2-Chlorobenzonitrile | 6 | Reflux | 89 |

| 3 | 4-Bromobenzyl cyanide | 8 | Reflux | 85 |

| 4 | 4-Bromobenzonitrile | 7 | Reflux | 95 |

| 5 | 4-Methylbenzonitrile | 5 | Reflux | 90 |

| 6 | Adiponitrile | 10 | Reflux | 72 |

Reaction Conditions: Nitrile (1 mmol), NaN₃ (1.5 mmol), Silica Sulfuric Acid (0.05 g), DMF (5 mL).

Table 3: Amine Salt-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles [2][9]

| Entry | Nitrile Substrate | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Benzonitrile | 8 | 110 | 84 |

| 2 | 4-Chlorobenzonitrile | 10 | 110 | 91 |

| 3 | 4-Methylbenzonitrile | 8 | 110 | 88 |

| 4 | 2-Chlorobenzonitrile | 12 | 110 | 82 |

| 5 | 4-Methoxybenzonitrile | 10 | 110 | 85 |

Reaction Conditions: Nitrile (10 mmol), NaN₃ (12 mmol), Pyridine Hydrochloride (10 mmol), DMF (20 mL).

Logical Relationships of Reaction Components

The success of the [3+2] cycloaddition is dependent on the interplay between the substrate, azide source, catalyst, and solvent. The following diagram illustrates these relationships.

Caption: Factors influencing the [3+2] cycloaddition synthesis.

Conclusion

The [3+2] cycloaddition reaction is a robust and versatile method for the synthesis of 5-substituted 1H-tetrazoles. The choice of catalyst and reaction conditions can be tailored to the specific nitrile substrate to achieve high yields and purity. The protocols provided herein offer reliable starting points for researchers in academia and industry for the efficient synthesis of these important heterocyclic compounds. Careful optimization of reaction parameters for new substrates is always recommended.

References

- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [PDF] Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid | Semantic Scholar [semanticscholar.org]

- 6. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Catalytic Synthesis of 4-(5-Methyl-1H-tetrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(5-methyl-1H-tetrazol-1-yl)aniline, a valuable building block in medicinal chemistry and materials science. The described methodology is a multi-step synthesis commencing with the protection of an aniline derivative, followed by a Lewis acid-catalyzed cyclization to form the tetrazole ring, and concluding with a deprotection/reduction step. While literature primarily reports this cyclization with titanium tetrachloride, this protocol adapts the procedure for the use of zinc chloride (ZnCl₂), a more cost-effective and environmentally benign Lewis acid catalyst. The protocols are designed to be clear, concise, and reproducible for researchers in relevant fields.

Introduction

The tetrazole moiety is a key pharmacophore in numerous clinically approved drugs, often serving as a bioisosteric replacement for a carboxylic acid group. The target molecule, this compound, incorporates this important heterocyclic ring and an aniline functional group, making it a versatile intermediate for the synthesis of a wide range of biologically active compounds and functional materials. The synthesis of 1,5-disubstituted tetrazoles, such as the target compound, requires a different strategic approach than the more common synthesis of 5-substituted-1H-tetrazoles from nitriles. This protocol outlines a robust multi-step synthesis, with a key focus on the zinc chloride-catalyzed formation of the tetrazole ring. Zinc chloride is a mild, inexpensive, and readily available Lewis acid that has been shown to effectively catalyze various organic transformations, including the formation of tetrazoles.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via a three-step sequence starting from 4-nitroaniline. The key tetrazole-forming step is adapted from literature procedures that utilize other Lewis acids, with zinc chloride proposed as an effective and economical alternative.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-nitrophenyl)acetamide

This initial step involves the protection of the amino group of 4-nitroaniline by acetylation.

Materials:

-

4-Nitroaniline

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Dilute Hydrochloric Acid (HCl)

-

Aqueous Ethanol

Procedure:

-

Dissolve 4-nitroaniline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add acetic anhydride (1.2 eq) dropwise to the stirring solution at room temperature.

-